molecular formula C21H18N2O3S B2903297 N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 899735-12-7

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2903297
CAS No.: 899735-12-7
M. Wt: 378.45
InChI Key: RGNXXJOIZHIMOP-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.

    Formation of Furan-2-carboxamide: The furan-2-carboxamide moiety can be synthesized by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the furan-2-carboxamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-14-10-11-16(25-2)18-19(14)27-21(22-18)23(13-15-7-4-3-5-8-15)20(24)17-9-6-12-26-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXXJOIZHIMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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